molecular formula C8H5D5NO6P B602527 Pyridoxal-d5 5-Phosphate CAS No. 1246818-16-5

Pyridoxal-d5 5-Phosphate

Cat. No. B602527
M. Wt: 252.17
InChI Key:
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Description

Pyridoxal 5′-phosphate (PLP) is a prosthetic group of some enzymes. It is the active form of vitamin B6, which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in all transamination reactions, and in some decarboxylation and deamination reactions of amino acids .


Synthesis Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations . A comparative genomic approach predicted PLP synthesis and salvage pathways in 5840 bacterial and archaeal species with complete genomes .


Molecular Structure Analysis

The molecular structure of PLP is complex and involves a variety of chemical transformations . The structural factors that contribute to the reaction mechanisms, particularly active site residues critical for dictating the reaction specificity, are summarized in various studies .


Chemical Reactions Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations, including but not limited to, transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of PLP are complex. It has a molecular weight of 252.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .

Scientific Research Applications

1. Neurological and Systemic Manifestations

Pyridoxal-5-phosphate (P5P), an active form of pyridoxine, is significant in the central nervous system as a cofactor in nearly 200 reactions. Its deficiency, due to mutations in the PNPO gene encoding pyridox(am)ine 5'-phosphate oxidase, leads to P5P dependent epilepsy, with symptoms ranging from developmental delay to profound encephalopathy. Treatment with P5P has shown efficacy in addressing these manifestations (Guerriero et al., 2017).

2. Inhibition of DNA Polymerase Activity

Pyridoxal 5'-phosphate (PLP) acts as a potent inhibitor of DNA polymerase activity, particularly in rat DNA polymerase beta. Studies have demonstrated a complex mechanism of inhibition, involving competitive interactions with the substrate dNTP at lower concentrations, and multiple forms of enzyme combining with PLP at higher levels (Basu et al., 1989).

3. Role in Biosynthesis and Metabolic Reactions

PLP is crucial for primary metabolism in all forms of life, functioning in the biosynthesis of various molecules. The enzyme Pdx1 catalyzes the production of PLP, utilizing substrates like ribose-5-phosphate, glutamine, and glyceraldehyde-3-phosphate (Hanes et al., 2008).

4. Pyridoxal Enzymes and Their Mechanisms

PLP enzymes, which catalyze reactions in amino acid metabolism, are studied for their diverse mechanisms and uniform catalytic actions. These studies contribute to understanding the reaction specificity and substrate diversity of PLP enzymes (Hayashi, 1995).

5. Inhibitory Effects on Receptor Binding

PLP has shown inhibitory effects on the binding of estradiol-receptor complexes to oligodeoxynucleotides in mouse uterine cytosol, indicating its potential role in influencing hormone-receptor interactions (Henrikson et al., 1981).

6. Chirality Sensing Applications

PLP has been used in biomimetic indicator displacement assays for determining the absolute configuration, enantiomeric composition, and concentration of various compounds, such as amino acids and amino alcohols, showcasing its utility in chiral analysis (Pilicer et al., 2017).

7. Modifying Enzymatic Activity

Research has explored the use of PLP in modifying the activity of enzymes like glycogen phosphorylase, providing insights into the catalytic mechanisms of these enzymes and the role of PLP in such processes (Takagi et al., 1982).

8. Exploring Molecular Evolution of PLP-Dependent Enzymes

Studies on the evolution of PLP-dependent enzymes provide insights into the mechanistic and functional diversity of these enzymes, helping to understand their substrate specificity and evolutionary development (Christen & Mehta, 2001).

9. Investigating PLP-Binding Proteins in Cancer Cells

Research focusing on human PLP-dependent enzymes (PLP-DEs) has developed methods for cellular profiling of these enzymes in cancer-derived cells, enhancing the understanding of PLP-DEs' roles in physiological and pathological processes (Fux et al., 2019).

Safety And Hazards

Contact with the powder or its dusts may cause irritation of the eyes, skin, and respiratory tract. Ingestion of large amounts may cause gastric disturbances . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin, eyes, or clothing .

Future Directions

There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .

properties

CAS RN

1246818-16-5

Product Name

Pyridoxal-d5 5-Phosphate

Molecular Formula

C8H5D5NO6P

Molecular Weight

252.17

Appearance

Light Yellow Solid

melting_point

>127°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

54-47-7 (unlabelled)

synonyms

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5;  Pyridoxal-d5 Phosphate;  Pyridoxal-d5 5-(Dihydrogen Phosphate);  2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5;  3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate;  Apolon B6-d5;  Biosechs-d5;  Codecarboxylase-d5;  Coenzyme B6-d5;  Hairoxal-d5;  Hexermin P-d5;  Hi-Pyridoxin-d5;  Hiadelon-d5;  NSC 82388-d5;  PLP-d5;  Phosphopyridoxal-d5;  Piodel-d5;  Pydoxal-d5;  Pyridoxal-d5 Monophosphate;  Vitazechs-d5

tag

Pyridoxal

Origin of Product

United States

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